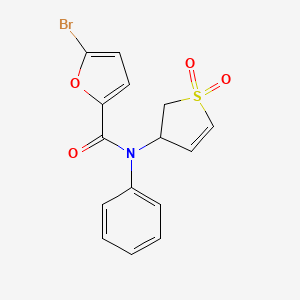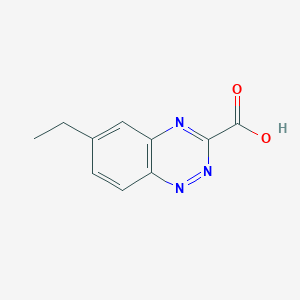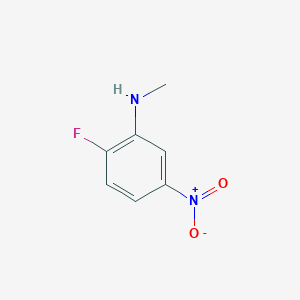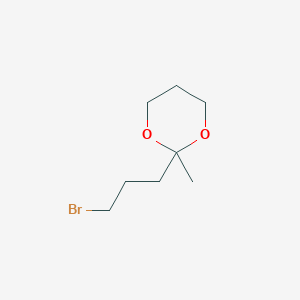
5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide involves the inhibition of specific enzymes and pathways involved in cancer cell growth, inflammation, and microbial infections. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division in cancer cells. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the growth of various microbial strains, including bacteria and fungi.
Biochemical and Physiological Effects
5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide for lab experiments is its potential therapeutic properties in various applications, which can provide valuable insights into the development of new drugs. However, one limitation is the lack of information on its toxicity and safety profile, which can limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide. One direction is to further investigate its potential therapeutic properties in cancer, inflammation, and microbial infections. Another direction is to study its toxicity and safety profile to determine its suitability for clinical trials. Additionally, the development of new derivatives and analogs of this compound can provide valuable insights into its structure-activity relationship and potential therapeutic applications.
Synthesemethoden
The synthesis method of 5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide involves the reaction of 5-bromo-2-furancarboxylic acid with N-phenylthiourea in the presence of phosphorus oxychloride. This reaction yields the intermediate, 5-bromo-N-phenylthiourea, which is then treated with hydrogen peroxide and sulfuric acid to form the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and microbial infections.
Eigenschaften
IUPAC Name |
5-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4S/c16-14-7-6-13(21-14)15(18)17(11-4-2-1-3-5-11)12-8-9-22(19,20)10-12/h1-9,12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHXMXLAONDSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2624706.png)
![tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B2624707.png)
![4-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2624709.png)




![2-[4-(4-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B2624716.png)


![2-[(2-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2624721.png)
![(E)-N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2624722.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2624727.png)